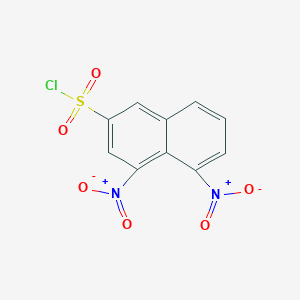

4,5-Dinitronaphthalene-2-sulfonyl chloride

Beschreibung

Significance of Sulfonyl Chlorides in Advanced Organic Synthesis

Sulfonyl chlorides (R-SO₂Cl) are a critically important class of organic reagents, primarily due to their high reactivity as electrophiles. fiveable.me The strong electron-withdrawing nature of the sulfonyl group makes the chlorine atom an excellent leaving group, facilitating nucleophilic substitution reactions. fiveable.me This reactivity is harnessed to form a variety of stable and functionally significant sulfur-containing compounds.

The most prominent application of sulfonyl chlorides is in the synthesis of sulfonamides through their reaction with primary or secondary amines. fiveable.mecbijournal.com This linkage is a key structural motif (a sulfonylurea) in a vast number of pharmaceuticals. cbijournal.com Similarly, reaction with alcohols yields sulfonate esters, which are valuable intermediates in various synthetic transformations. fiveable.menih.gov

Beyond these classical reactions, sulfonyl chlorides are versatile intermediates in a broader range of chemical transformations. They have been employed as sources of sulfenes, sulfonyl, and aryl groups in reactions with unsaturated compounds like alkenes and alkynes. magtech.com.cn In the field of photocatalysis, they can be reduced to form alkyl and aryl radicals, which are valuable intermediates for creating new carbon-carbon bonds. nih.gov Their utility also extends to combinatorial chemistry, where they serve as essential building blocks for generating large libraries of compounds for drug discovery. enamine.net Despite their utility, the synthesis of complex sulfonyl chlorides can be challenging, often requiring harsh conditions, and their stability can be a concern for storage and handling. researchgate.netnih.gov

The Naphthalene (B1677914) Scaffold in Chemical Design and Reaction Development

Naphthalene (C₁₀H₈) is a bicyclic aromatic hydrocarbon that serves as a fundamental scaffold in the design of new molecules. pharmaguideline.com Its rigid, planar, and lipophilic structure provides a versatile platform for constructing complex molecular architectures with specific three-dimensional orientations. This structural foundation is highly valued in medicinal chemistry, where the naphthalene core is present in a wide array of therapeutic agents. researchgate.netekb.eg

A number of FDA-approved drugs incorporate the naphthalene scaffold, highlighting its importance in drug discovery. These include the beta-blocker Propranolol, the non-steroidal anti-inflammatory drug (NSAID) Naproxen, and the antifungal agent Terbinafine. ekb.egnih.gov The scaffold's value lies in its ability to be extensively modified, allowing chemists to fine-tune the pharmacological properties of a molecule. researchgate.netnih.gov Naphthalene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsjournal.com

The utility of the naphthalene scaffold is not limited to pharmaceuticals. In materials science, its unique photophysical properties are exploited. The conjugated pi-system of naphthalene gives rise to fluorescence, making its derivatives useful as molecular probes and in the development of organic electronics. For instance, naphthalene derivatives have been synthesized and investigated for use as organic semiconductors in ambipolar field-effect transistors. nih.gov

Regiochemical Considerations in Dinitronaphthalene Functionalization

The functionalization of the naphthalene ring system is complicated by the issue of regiochemistry—that is, controlling the specific position at which a new chemical group attaches. In electrophilic aromatic substitution reactions, such as nitration, naphthalene does not react uniformly at all positions. The C1 (alpha) position is kinetically favored over the C2 (beta) position. This is because the carbocation intermediate formed by attack at the alpha position is more stable, as it allows for more resonance structures that preserve the aromaticity of the non-reacting benzene (B151609) ring. echemi.comyoutube.com Consequently, the direct nitration of naphthalene predominantly yields 1-nitronaphthalene (B515781). youtube.comscitepress.org

Introducing a second nitro group to form a dinitronaphthalene presents further regiochemical challenges. The first nitro group is deactivating and directs incoming electrophiles to the other ring. The nitration of 1-nitronaphthalene typically yields a mixture of 1,5- and 1,8-dinitronaphthalene (B126178), which are important industrial intermediates. google.com The precise ratio of these products can be influenced by the choice of nitrating agent and the specific reaction conditions. researchgate.net

Achieving other substitution patterns, such as the 4,5-dinitro arrangement found in 4,5-Dinitronaphthalene-2-sulfonyl chloride, is not typically possible through direct nitration pathways. The synthesis of such specific isomers requires multi-step strategies that carefully control the directing effects of the substituents at each stage. For instance, synthetic routes may involve starting with a pre-functionalized naphthalene, such as a naphthalenesulfonic acid, and then introducing the nitro groups. In cases where direct substitution is not feasible, alternative methods like the Sandmeyer reaction, which proceeds via a diazonium salt intermediate, can be used to install functional groups at positions that are otherwise inaccessible. researchgate.netnih.gov The synthesis of a molecule like this compound thus represents a significant synthetic challenge requiring precise regiochemical control.

Overview of Research Trajectories for Complex Sulfonyl Chloride Derivatives

Current research involving sulfonyl chlorides is focused on expanding their synthetic utility and addressing some of their inherent limitations. A major trajectory is the development of milder and more selective methods for their synthesis. Traditional methods often rely on harsh reagents, but modern approaches, including visible-light photocatalysis, are providing sustainable alternatives for generating sulfonyl chlorides from precursors like arenediazonium salts or thiols. nih.govnih.gov

Another significant area of research is "late-stage functionalization," which involves modifying complex molecules, such as drug candidates, in the final steps of a synthesis. researchgate.netnih.gov New methods have been developed that allow for the direct conversion of stable, ubiquitous primary sulfonamides back into highly reactive sulfonyl chlorides. researchgate.net This strategy enables the rapid diversification of complex molecules, which is highly valuable in drug discovery programs. researchgate.netnih.gov

The development of novel sulfonyl-containing compounds for materials science is also an active area of investigation. For example, sulfonyl fluorides, which are more stable than their chloride counterparts, are being explored for applications such as improved electrolytes in high-voltage lithium-metal batteries. nih.gov Complex derivatives that combine the reactivity of the sulfonyl chloride group with the electronic properties of other functionalities, such as the strongly electron-withdrawing nitro groups in dinitronaphthalene systems, represent a promising frontier. While specific research on this compound is not widely published, its structure suggests potential as a highly reactive intermediate for the synthesis of novel dyes, energetic materials, or specialized polymers where its unique electronic and steric properties could be exploited.

Structure

2D Structure

Eigenschaften

IUPAC Name |

4,5-dinitronaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O6S/c11-20(18,19)7-4-6-2-1-3-8(12(14)15)10(6)9(5-7)13(16)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARCTXNWRXRKBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4,5 Dinitronaphthalene 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center

The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive electrophilic center, making 4,5-Dinitronaphthalene-2-sulfonyl chloride susceptible to nucleophilic attack. The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This reactivity is central to its use in synthesis, allowing for the formation of various sulfonamide and sulfonate ester derivatives.

The reaction between a sulfonyl chloride and a primary or secondary amine is a well-established and common method for the synthesis of sulfonamides. frontiersrj.comnih.gov This reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This process results in the displacement of the chloride ion, which is a good leaving group, and the formation of a new sulfur-nitrogen bond. Typically, a base is added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. frontiersrj.comekb.eg

Primary and secondary amines readily participate in this sulfonylation reaction. frontiersrj.com The general reaction can be represented as:

R-SO₂Cl + R'NH₂ → R-SO₂NHR' + HCl

R-SO₂Cl + R'₂NH → R-SO₂NR'₂ + HCl

The sulfonamide linkage is a key structural motif found in a wide array of biologically active compounds and is of significant interest in medicinal chemistry. d-nb.infoucl.ac.uk

Below is a table summarizing the reaction of sulfonyl chlorides with various amine nucleophiles to form sulfonamides.

| Amine Type | Nucleophile Example | Product Class | General Structure |

| Primary Amine | Methanamine | N-substituted Sulfonamide | C₁₀H₅(NO₂)₂SO₂NHCH₃ |

| Secondary Amine | Dimethylamine | N,N-disubstituted Sulfonamide | C₁₀H₅(NO₂)₂SO₂N(CH₃)₂ |

| Ammonia | Ammonia | Primary Sulfonamide | C₁₀H₅(NO₂)₂SO₂NH₂ |

In a reaction analogous to that with amines, this compound can react with alcohols to form sulfonate esters. In this reaction, the oxygen atom of the alcohol acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.com A base, commonly pyridine (B92270), is often used to catalyze the reaction and to scavenge the HCl byproduct. msu.edu

The formation of sulfonate esters is a valuable transformation in organic synthesis as it converts a poorly leaving hydroxyl group (-OH) of an alcohol into a very good leaving group (a sulfonate). youtube.com This "activation" of the alcohol allows it to subsequently participate in nucleophilic substitution or elimination reactions. youtube.com The reaction proceeds with retention of the stereochemical configuration at the alcohol's carbon center because the C-O bond is not broken during the process. youtube.com

The general reaction is as follows:

R-SO₂Cl + R'OH → R-SO₂OR' + HCl

The following table illustrates the reaction with different types of alcohols.

| Alcohol Type | Nucleophile Example | Product Class | General Structure |

| Primary Alcohol | Methanol | Methyl Sulfonate Ester | C₁₀H₅(NO₂)₂SO₂OCH₃ |

| Secondary Alcohol | Isopropanol | Isopropyl Sulfonate Ester | C₁₀H₅(NO₂)₂SO₂OCH(CH₃)₂ |

Sulfonyl chlorides can undergo hydrolysis in the presence of water to yield the corresponding sulfonic acids. This reaction is another example of nucleophilic acyl substitution, where a water molecule acts as the nucleophile. The reaction can occur under neutral, acidic, or basic conditions, although it is typically slow in neutral water. nih.gov The process involves the attack of water on the sulfonyl chloride, followed by the loss of a proton and the chloride ion to form the sulfonic acid and hydrochloric acid.

The general equation for the hydrolysis is:

R-SO₂Cl + H₂O → R-SO₃H + HCl

This reaction is often considered an undesirable side reaction when performing reactions with other nucleophiles in aqueous or non-anhydrous conditions.

Reactions Involving the Naphthalene (B1677914) Ring System

The naphthalene ring of this compound is heavily influenced by the presence of three strongly electron-withdrawing groups: two nitro groups (-NO₂) and a sulfonyl chloride group (-SO₂Cl).

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org However, the rate of these reactions is highly dependent on the nature of the substituents already present on the aromatic ring. Electron-donating groups activate the ring towards substitution, while electron-withdrawing groups deactivate it. wikipedia.org

The nitro groups and the sulfonyl chloride group are all powerful deactivating groups. They withdraw electron density from the naphthalene ring system through both inductive and resonance effects, making the ring significantly less nucleophilic and therefore much less reactive towards electrophiles. youtube.com Any further electrophilic substitution on the this compound ring would be extremely difficult to achieve and would require very harsh reaction conditions. If a reaction were to occur, the incoming electrophile would be directed to the positions meta to the existing deactivating groups.

The nitro groups on the naphthalene ring are susceptible to reduction by various chemical reagents. The reduction of aromatic nitro compounds is a common and important transformation in organic synthesis, most notably for the preparation of aromatic amines (anilines). wikipedia.orgyoutube.com

A wide range of reducing agents can be employed for this purpose, with the choice of reagent often allowing for control over the reduction product and chemoselectivity. wikipedia.orgcommonorganicchemistry.com Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a highly effective method for reducing nitro groups to primary amines. commonorganicchemistry.com

Metals in Acidic Media: Reagents like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl or acetic acid) are classic and widely used methods for the reduction of aryl nitro groups. youtube.comcommonorganicchemistry.com Tin(II) chloride is known for its mildness and can be chemoselective for nitro groups in the presence of other reducible functionalities. youtube.com

Sulfide Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used, and they sometimes offer selectivity in reducing one nitro group in a polynitrated compound. wikipedia.orgcommonorganicchemistry.com

The complete reduction of both nitro groups on this compound would yield 4,5-Diaminonaphthalene-2-sulfonyl chloride. It is also conceivable that under carefully controlled conditions, selective reduction of one nitro group could be achieved.

The following table lists common reagents for the reduction of aromatic nitro groups.

| Reagent System | Conditions | Product Functional Group |

| H₂ / Pd/C | Catalytic hydrogenation | Amine (-NH₂) |

| Fe / HCl | Acidic, metal reduction | Amine (-NH₂) |

| SnCl₂ / HCl | Mild, acidic reduction | Amine (-NH₂) |

| Na₂S | Aqueous solution | Amine (-NH₂) |

Annulation and Cycloaddition Reactions

Annulation and cycloaddition reactions represent a powerful strategy for the construction of complex cyclic and heterocyclic systems. While the direct participation of this compound in these reactions is not extensively documented, the reactivity of related sulfonyl chlorides and activated naphthalene systems provides a basis for understanding its potential pathways.

Reactions with Alkenes and Alkynes

The reactions of sulfonyl chlorides with alkenes and alkynes can proceed through various mechanisms, including radical and ionic pathways, to yield a range of adducts. For instance, the annulation reactions of 2-quinolinesulfenyl halides with alkenes and cycloalkenes have been shown to produce novel condensed sulfur-nitrogen heterocyclic compounds. nih.gov In these reactions, the electrophilic sulfur atom of the sulfenyl halide adds to the double or triple bond, initiating a cyclization cascade. nih.gov Specifically, the reaction with terminal alkenes can proceed with anti-Markovnikov selectivity, where the sulfur atom adds to the α-carbon of the double bond. nih.gov Conversely, with styrenes, where the double bond is conjugated with a benzene (B151609) ring, the addition can occur with Markovnikov selectivity at the β-carbon. nih.gov

While these examples involve sulfenyl halides, they highlight the potential for the sulfur atom of this compound to act as an electrophile towards unsaturated carbon-carbon bonds. The strong electron-withdrawing effect of the dinitro-substituted naphthalene ring would further enhance the electrophilicity of the sulfur center. Additionally, cycloaddition reactions, such as the 1,3-dipolar cycloaddition of diazoalkanes to sulfinyl-substituted dihydropyranones, demonstrate the utility of sulfur-containing functional groups in constructing new ring systems. nih.gov

Reactions with (Hetero)aromatic Compounds

The interaction of sulfonyl chlorides with aromatic and heteroaromatic compounds is a cornerstone of organic synthesis, most notably in the formation of sulfonamides and sulfones. The electron-deficient nature of the 4,5-dinitronaphthalene system makes it a potent electrophile, particularly in reactions with electron-rich aromatic compounds. While specific examples of annulation involving this compound are scarce, the principles of nucleophilic aromatic substitution on highly activated systems are relevant. The reaction of 1-chloro-2:4-dinitronaphthalene with aromatic amines, for instance, proceeds via nucleophilic aromatic substitution. researchgate.net This suggests that under appropriate conditions, a nucleophilic position on a (hetero)aromatic compound could potentially attack the naphthalene ring of this compound, leading to displacement of a nitro group or other leaving group, although this is less common than reactions at the sulfonyl chloride moiety.

Radical and Ionic Reaction Pathways

The sulfonyl chloride group is capable of undergoing both homolytic and heterolytic cleavage, leading to radical and ionic intermediates, respectively. These reactive species can then participate in a variety of transformations.

Chlorosulfonylation and Sulfonylation

Chlorosulfonylation is a common method for the synthesis of sulfonyl chlorides. organic-chemistry.orgmdpi.com This process often involves the reaction of an aromatic compound with chlorosulfonic acid. mdpi.comgoogle.com For instance, the chlorosulfonylation of 2-chloronitrobenzene with chlorosulfonic acid yields 2-nitrochlorobenzene-4-sulfonyl chloride. google.com While this describes the synthesis of a sulfonyl chloride, the reverse reaction, or modifications thereof, can be considered a transformation pathway.

Sulfonylation reactions, where the sulfonyl group is transferred to a nucleophile, are characteristic of sulfonyl chlorides. The reaction of sulfonyl chlorides with cyclic imines has been shown to result in diverse products, including N-sulfonylation and subsequent ring-opening or rearrangement products. researchgate.net The generation of sulfinyl radicals from sulfinyl sulfones, which can be prepared from sodium sulfinates and acetyl chloride, has been utilized in the sulfinylsulfonation of alkenes and alkynes. nih.gov This radical pathway offers a method for the formation of C-S bonds and the introduction of sulfur-containing functionalities. nih.gov

Sulfenylation, Arylation, and Fluoroalkylation

While the primary reactivity of a sulfonyl chloride involves the sulfonyl group, related sulfur chemistries provide insight into potential transformations. Sulfenylation, the introduction of a sulfenyl group (RS-), can be achieved using sulfonyl chlorides as precursors. For example, sulfonyl chlorides can be used as a sulfenylation source for the synthesis of sulfides from indoles. mdpi.com

Arylation reactions involving sulfonyl chlorides are less common than their use as sulfonating agents. However, under specific catalytic conditions, cross-coupling reactions can potentially occur. More prevalent is the use of sulfonyl chlorides in reactions that lead to the formation of biaryl compounds through intermediate sulfonates.

Friedel-Crafts Reactions for Sulfone Synthesis

The Friedel-Crafts reaction is a classic method for the formation of carbon-carbon and carbon-heteroatom bonds to aromatic rings. The reaction of an aryl sulfonyl chloride with an arene in the presence of a Lewis acid catalyst, such as aluminum chloride or triflic acid, is a well-established method for the synthesis of diaryl sulfones. researchgate.netgoogle.com

This reaction proceeds via the formation of a sulfonyl cation or a related electrophilic species, which then undergoes electrophilic aromatic substitution with the arene. The use of triflic acid as a catalyst has been shown to be effective for the synthesis of a variety of diaryl sulfones in good to excellent yields. researchgate.net The high temperatures often required for these reactions indicate a significant activation barrier. researchgate.net

It is important to note that when using alkyl sulfonyl chlorides in Friedel-Crafts reactions with aluminum chloride, a competing reaction of ring chlorination can predominate over the desired sulfonylation. google.com This is thought to occur via the formation of an electrophilic chlorine species. google.com The use of sulfonyl fluorides instead of chlorides can suppress this side reaction. google.com Given the aromatic nature of this compound, it is expected to primarily undergo sulfonylation to produce diaryl sulfones in the presence of a suitable aromatic substrate and catalyst.

Desulfonation Reactions of this compound

Desulfonation reactions involve the cleavage of the carbon-sulfur bond, leading to the removal of the sulfonyl group from an organic compound. In the case of this compound, this transformation would result in the formation of 1,5-dinitronaphthalene. The reactivity of the sulfonyl chloride group is significantly influenced by the presence of the two electron-withdrawing nitro groups on the naphthalene ring. While specific literature on the desulfonation of this compound is not extensively detailed, the reaction pathways can be inferred from the well-established chemistry of aryl sulfonyl chlorides and related nitroaromatic compounds.

The primary pathway for the removal of a sulfonyl group is reductive desulfonation. wikipedia.org These reactions are typically accomplished using various reducing agents that can effect the cleavage of the C-S bond. Given the presence of the reducible nitro groups and the sulfonyl chloride moiety, the reaction conditions must be carefully selected to achieve selective desulfonation.

Potential reductive desulfonation methods that could be applied to this compound include the use of strong reducing agents like metal hydrides or dissolving metal reductions. Catalytic hydrogenation is another common method for desulfonation, though it would likely also reduce the nitro groups. taylorfrancis.com

Another relevant transformation is the electrochemical reduction. Studies on nitro-substituted benzenesulfonyl chlorides have shown that electrochemical reduction leads to the cleavage of the S-Cl bond. scholaris.ca The presence of nitro groups on the aromatic ring has a significant impact on the reduction potential and the stability of the resulting intermediates. While this typically leads to the formation of sulfonic acids or related derivatives in the presence of a proton source, under specific aprotic conditions, it could potentially initiate a desulfonation cascade.

It is also important to consider hydrolysis as a competing reaction pathway for this compound. Aromatic sulfonyl chlorides are susceptible to hydrolysis, which converts the sulfonyl chloride to the corresponding sulfonic acid. researchgate.net The rate of this reaction is influenced by the electronic properties of the substituents on the aromatic ring. The strongly electron-withdrawing nitro groups would likely make the sulfonyl group more electrophilic and thus more susceptible to nucleophilic attack by water.

The table below summarizes potential desulfonation and related reactions of this compound based on known transformations of analogous compounds.

| Reaction Type | Reagents and Conditions | Expected Major Product | Notes |

| Reductive Desulfonation | Strong reducing agents (e.g., LiAlH₄, Na/Hg) in an aprotic solvent. | 1,5-Dinitronaphthalene | Conditions would need to be carefully controlled to avoid reduction of the nitro groups. |

| Catalytic Hydrogenation | H₂, Pd/C or other transition metal catalysts. | 1,5-Diaminonaphthalene | This method would likely lead to the reduction of the nitro groups in addition to desulfonation. |

| Electrochemical Reduction | Controlled potential electrolysis in an aprotic solvent. | 1,5-Dinitronaphthalene | The specific products would be highly dependent on the solvent, electrolyte, and electrode material. |

| Hydrolysis | Water, often in the presence of a base or acid catalyst. | 4,5-Dinitronaphthalene-2-sulfonic acid | This is a common and often competing reaction for sulfonyl chlorides. researchgate.net |

Detailed research into the specific reaction conditions required to selectively achieve the desulfonation of this compound would be necessary to optimize the yield of 1,5-dinitronaphthalene and minimize the formation of byproducts resulting from the reduction of the nitro groups or hydrolysis of the sulfonyl chloride.

Mechanistic Investigations of Reactions Involving 4,5 Dinitronaphthalene 2 Sulfonyl Chloride

Elucidation of Nucleophilic Substitution Mechanisms at Sulfonyl Sulfur

Nucleophilic substitution at a sulfonyl sulfur center is a cornerstone of the chemistry of compounds like 4,5-Dinitronaphthalene-2-sulfonyl chloride. The debate between a concerted, single-step process and a stepwise pathway involving a discrete intermediate is central to these mechanistic discussions. For most arenesulfonyl chlorides, considerable evidence points towards a concerted SN2-type mechanism, although the character of the transition state can vary. nih.govrsc.orgnih.gov

The concerted SN2-type mechanism is widely accepted for the solvolysis and aminolysis of the majority of arenesulfonyl chlorides. nih.govnih.gov This pathway involves a single transition state where the nucleophile-sulfur bond is forming concurrently with the sulfur-chloride bond breaking. mdpi.com The reaction proceeds with an inversion of configuration at the tetrahedral sulfur center.

For this compound, the two strongly electron-withdrawing nitro groups on the naphthalene (B1677914) ring significantly increase the electrophilicity of the sulfur atom. This electronic effect makes the sulfur center highly susceptible to nucleophilic attack, a condition that favors the SN2 pathway. The transition state in this mechanism is characterized by a trigonal bipyramidal geometry, where the incoming nucleophile and the leaving chloride ion occupy the apical positions. researchgate.net The degree of bond formation versus bond fission in the transition state can be influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring. nih.gov

An alternative to the concerted process is the stepwise addition-elimination (A-E) mechanism. This pathway involves the initial addition of the nucleophile to the sulfonyl group to form a pentacoordinate, trigonal-bipyramidal intermediate. iupac.org This intermediate would then expel the leaving group (chloride ion) in a subsequent, typically rapid, elimination step to yield the final product.

While this mechanism is common in nucleophilic acyl substitution on carbonyl compounds, its occurrence in sulfonyl systems is less definitive. masterorganicchemistry.com For a stepwise mechanism to be operative, the proposed pentacoordinate intermediate must have a finite lifetime. However, for most arenesulfonyl chlorides, this intermediate is believed to be energetically unfavorable and represents a transition state rather than a stable intermediate. Therefore, while theoretically possible, the stepwise A-E mechanism is generally not considered the dominant pathway for reactions of arenesulfonyl chlorides under typical solvolytic conditions. nih.govnih.gov

Kinetic Studies of Reactivity and Solvolysis

Kinetic studies are essential for quantitatively describing the reactivity of this compound and for providing evidence to distinguish between possible reaction mechanisms. These studies often involve measuring reaction rates under various conditions, such as changes in solvent composition or modification of substituents on the aromatic ring.

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their reactivity or biological activity. nih.gov For arenesulfonyl chlorides, QSAR models can predict reaction rates based on calculated molecular descriptors that quantify electronic, steric, and hydrophobic properties.

While specific QSAR models developed for this compound are not prevalent in the literature, a hypothetical model would rely on key descriptors. Electronic descriptors, such as the Hammett constants (σ) for the nitro groups and calculated atomic charges on the sulfur atom, would be critical. Steric parameters would also be relevant in reactions with bulky nucleophiles. Such models are valuable for predicting the reactivity of new, related compounds without the need for extensive experimental work. nih.gov

The electronic nature of substituents on the aromatic ring has a profound impact on the reaction rates of arenesulfonyl chlorides. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfonyl sulfur, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the rate. nih.govrsc.org

The Hammett equation, log(k/k₀) = ρσ, is a linear free-energy relationship frequently used to quantify these effects. In this equation, k and k₀ are the rate constants for the substituted and unsubstituted compounds, respectively, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. nih.gov

For nucleophilic substitution on arenesulfonyl chlorides, the reaction constant (ρ) is positive, signifying that electron-withdrawing substituents accelerate the reaction. rsc.org The two nitro groups in this compound are potent EWGs. Therefore, this compound is expected to be significantly more reactive towards nucleophiles than unsubstituted benzenesulfonyl chloride or naphthalenesulfonyl chloride. For comparison, p-nitrobenzenesulfonyl chloride reacts considerably faster than benzenesulfonyl chloride in solvolysis reactions. nih.gov

Table 1: Expected Relative Reactivity of Arenesulfonyl Chlorides

| Compound | Substituents | Expected Effect on Rate | Relative Reactivity (Predicted) |

|---|---|---|---|

| Benzenesulfonyl chloride | None | Baseline | 1 |

| p-Nitrobenzenesulfonyl chloride | One -NO₂ group (EWG) | Rate Acceleration | > 1 |

| This compound | Two -NO₂ groups (EWGs) | Strong Rate Acceleration | >> 1 |

The choice of solvent can dramatically influence both the rate and the mechanism of solvolysis reactions. The Grunwald-Winstein equations are powerful tools for analyzing these effects. The extended Grunwald-Winstein equation is given by: log(k/k₀) = lNT + mYCl. mdpi.org

In this equation:

k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the reaction to the solvent's nucleophilicity (NT).

m is the sensitivity of the reaction to the solvent's ionizing power (YCl).

The values of l and m provide mechanistic insights. A high l value (typically ≥ 1.0) and a moderate m value (0.5-0.7) are characteristic of a bimolecular SN2 mechanism, where the solvent acts as a nucleophile in the rate-determining step. mdpi.comsemanticscholar.org Conversely, a low l value and a high m value would suggest a more dissociative, SN1-like mechanism.

Studies on various arenesulfonyl chlorides consistently yield high l/m ratios, providing strong support for the concerted SN2 mechanism. mdpi.comkoreascience.kr For this compound, it is anticipated that a Grunwald-Winstein analysis would yield l and m values consistent with this SN2 pathway, similar to those observed for other electron-deficient arenesulfonyl chlorides like p-nitrobenzenesulfonyl chloride. nih.gov

Table 2: Typical Grunwald-Winstein Parameters for Solvolysis of Arenesulfonyl Chlorides

| Compound | l Value (Sensitivity to Nucleophilicity) | m Value (Sensitivity to Ionizing Power) | l/m Ratio | Inferred Mechanism |

|---|---|---|---|---|

| Benzenesulfonyl chloride | ~1.26 | ~0.65 | ~1.94 | SN2 |

| p-Nitrobenzenesulfonyl chloride | ~1.54 | ~0.69 | ~2.23 | SN2 |

| This compound (Expected) | High (>1.3) | Moderate (~0.7) | High (~2.0) | SN2 |

Kinetic solvent isotope effects (KSIE), determined by comparing reaction rates in a protic solvent (e.g., H₂O or CH₃OH) with its deuterated counterpart (D₂O or CH₃OD), also provide mechanistic clues. KSIE values significantly greater than 1.0 are indicative of a mechanism where the solvent acts as a nucleophile or a general base catalyst, which is consistent with an SN2 pathway. nih.govmdpi.com

Catalytic Effects in Sulfonyl Chloride Transformations

General Base Catalysis

General base catalysis is a common mechanism in reactions involving sulfonyl chlorides, where a base, other than the hydroxide (B78521) ion, accepts a proton in the rate-determining step, thereby increasing the nucleophilicity of the attacking species. In the context of reactions with this compound, one could hypothesize that a general base would enhance the rate of nucleophilic substitution at the sulfonyl group.

However, a diligent search of scientific databases and chemical literature did not yield any specific studies on the general base catalysis of reactions involving this compound. There are no published reports detailing the kinetics, rate constants, or the influence of different bases on the reaction rates for this specific compound. Therefore, no experimental data can be presented in tabular form.

Theoretical and Computational Chemistry for Mechanistic Insights

Theoretical and computational methods are powerful tools for elucidating reaction mechanisms, characterizing transition states, and understanding the dynamics of chemical processes.

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to calculate the geometries and energies of reactants, products, and, crucially, transition states. For a nucleophilic attack on this compound, DFT calculations could provide valuable insights into the structure of the transition state, the activation energy of the reaction, and the electronic effects of the dinitro-substituted naphthalene ring.

Despite the potential for such studies, there are no specific DFT calculations for the transition state analysis of reactions involving this compound reported in the peer-reviewed literature. As a result, no data on transition state geometries, bond lengths, or activation energies for this compound can be provided.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of this compound, MD simulations could be used to study its conformational dynamics in different solvents, the solvation effects on its reactivity, and the trajectory of a nucleophile approaching the sulfonyl group.

A thorough literature search did not uncover any studies that have performed molecular dynamics simulations on this compound. Therefore, no data regarding its simulated behavior, such as radial distribution functions, interaction energies, or conformational analyses, is available.

Derivative Synthesis and Functionalization Strategies Using 4,5 Dinitronaphthalene 2 Sulfonyl Chloride

Synthesis of Sulfonamide Libraries

The reaction of 4,5-dinitronaphthalene-2-sulfonyl chloride with primary or secondary amines is a cornerstone of its application, providing a direct route to a wide range of sulfonamides. nih.govsigmaaldrich.com This reaction typically proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable N-S bond. nih.gov The process is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. ekb.eg

The dinitronaphthalene scaffold allows for the systematic synthesis of extensive sulfonamide libraries by varying the amine component. This approach is highly valuable in drug discovery and materials science for exploring structure-activity relationships. Solid-phase synthesis techniques can also be employed, where an amino acid or peptide is anchored to a resin, reacted with the sulfonyl chloride, and subsequently cleaved to yield the desired sulfonamide, facilitating high-throughput library generation. nih.gov

Table 1: Representative Synthesis of Sulfonamides from this compound

| Amine Reactant | Resulting Sulfonamide Structure |

|---|---|

| Aniline (B41778) | N-phenyl-4,5-dinitronaphthalene-2-sulfonamide |

| Benzylamine | N-benzyl-4,5-dinitronaphthalene-2-sulfonamide |

| Piperidine | 1-[(4,5-dinitro-2-naphthalenyl)sulfonyl]piperidine |

| Morpholine | 4-[(4,5-dinitro-2-naphthalenyl)sulfonyl]morpholine |

Preparation of Sulfonate Esters

Analogous to sulfonamide synthesis, this compound readily reacts with alcohols and phenols to form sulfonate esters. organic-chemistry.org This transformation, often referred to as sulfonylation, involves the nucleophilic attack of the hydroxyl group on the sulfonyl chloride. youtube.com The reaction is typically conducted in the presence of a base like pyridine, which acts as both a solvent and a catalyst, to activate the alcohol and scavenge the HCl produced. youtube.com

This method allows for the conversion of the hydroxyl group into a sulfonate, which is an excellent leaving group in subsequent nucleophilic substitution reactions. The formation of these esters is a key strategy for activating alcohols. youtube.com The reaction proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during the process. youtube.com

Table 2: Examples of Sulfonate Ester Synthesis

| Alcohol/Phenol Reactant | Resulting Sulfonate Ester Structure |

|---|---|

| Methanol | Methyl 4,5-dinitronaphthalene-2-sulfonate |

| Ethanol | Ethyl 4,5-dinitronaphthalene-2-sulfonate |

| Phenol | Phenyl 4,5-dinitronaphthalene-2-sulfonate |

| Isopropanol | Isopropyl 4,5-dinitronaphthalene-2-sulfonate |

Construction of Sulfones via Friedel-Crafts Acylation

The synthesis of sulfones from this compound can be achieved through a Friedel-Crafts reaction with an aromatic compound. rsc.org This reaction, more accurately termed Friedel-Crafts sulfonylation, involves the electrophilic aromatic substitution of a hydrogen atom on an aromatic ring by the dinitronaphthalenesulfonyl group. wikipedia.org The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a highly reactive sulfonyl cation or a complex that acts as the electrophile. rsc.orgnih.gov

The sulfonyl group attaches to the aromatic ring of the substrate, forming a stable C-S bond and creating a diaryl sulfone. The choice of solvent can significantly influence the reaction's regioselectivity, particularly with substituted aromatic substrates. stackexchange.com This method provides a direct route to sulfones, which are important structural motifs in various biologically active molecules and functional materials.

Table 3: Friedel-Crafts Sulfonylation with Various Arenes

| Aromatic Substrate | Resulting Sulfone Structure |

|---|---|

| Benzene (B151609) | (4,5-Dinitro-2-naphthalenyl)(phenyl)sulfone |

| Toluene | (4,5-Dinitro-2-naphthalenyl)(4-methylphenyl)sulfone |

| Naphthalene (B1677914) | Bis(4,5-dinitro-2-naphthalenyl)sulfone or Naphthyl(4,5-dinitro-2-naphthalenyl)sulfone |

| Anisole | (4,5-Dinitro-2-naphthalenyl)(4-methoxyphenyl)sulfone |

Formation of Sulfur-Containing Heterocyclic Compounds

The reactive nature of the sulfonyl chloride and the potential for derivatization of the nitro groups make this compound a precursor for synthesizing sulfur-containing heterocyclic compounds. openmedicinalchemistryjournal.com A common strategy involves first converting the sulfonyl chloride into a sulfonamide with a suitably functionalized amine. Subsequent intramolecular cyclization can then lead to the formation of various heterocyclic systems.

For example, reaction with an amine containing a second nucleophilic group (e.g., a hydroxyl or thiol) can produce a sulfonamide intermediate that, under appropriate conditions, can cyclize to form sultams or other related heterocycles. Furthermore, the nitro groups can be chemically modified, such as by reduction to amino groups, to introduce new reactive sites that can participate in cyclization reactions to build fused heterocyclic rings onto the naphthalene core. digitellinc.com

Exploration of Nitro Group Derivatization in this compound

The two nitro groups on the naphthalene ring are key sites for further functionalization, significantly expanding the synthetic utility of the parent molecule. The most common derivatization is the reduction of the nitro groups to primary amino groups. This transformation can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂ over Pd/C), or sodium dithionite.

The resulting 4,5-diaminonaphthalene-2-sulfonyl chloride or its sulfonamide/ester derivatives are highly valuable intermediates. The newly formed amino groups can be diazotized and converted into a range of other substituents or can be used as nucleophiles in condensation reactions to form fused heterocyclic systems like quinoxalines or phenazines. This derivatization strategy dramatically increases the molecular complexity and provides access to a new family of compounds derived from the original scaffold.

Development of Polymeric Materials Incorporating Dinitronaphthalenesulfonyl Moieties

The this compound scaffold can be incorporated into polymeric structures to create functional materials with specific optical or chemical properties. mdpi.com A viable strategy involves first modifying the sulfonyl chloride to introduce a polymerizable functional group. For instance, reacting the sulfonyl chloride with an amine or alcohol containing a vinyl, allyl, or acrylate (B77674) group yields a functional monomer. researchgate.net

This monomer can then be copolymerized with other monomers to integrate the dinitronaphthalenesulfonyl moiety into a polymer backbone. The resulting polymers may exhibit interesting properties such as fluorescence quenching capabilities, useful in chemical sensors, or enhanced thermal stability. researchgate.net Another approach involves grafting derivatives of this compound onto existing polymer backbones to modify their surface properties or introduce new functionalities. nih.gov For example, naphthalene sulfonic acid derivatives have been used as additives to enhance the photostability of polymers like poly(vinyl chloride). mdpi.comnih.gov

Advanced Applications in Organic Synthesis and Chemical Biology

As Versatile Building Blocks in Complex Molecule Synthesis

4,5-Dinitronaphthalene-2-sulfonyl chloride serves as a valuable building block in the synthesis of complex organic molecules, primarily through the formation of sulfonamides. sigmaaldrich.comhilarispublisher.comminakem.com The sulfonyl chloride group is a highly reactive electrophile that readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages. nih.gov This reactivity allows for the incorporation of the dinitronaphthalene scaffold into a wide array of molecular architectures.

The presence of the two nitro groups on the naphthalene (B1677914) ring significantly influences the chemical properties of the resulting sulfonamides. These electron-withdrawing groups can modulate the biological activity and physicochemical properties of the parent molecule, a feature that is particularly advantageous in medicinal chemistry and materials science. hilarispublisher.com The dinitronaphthalene moiety can be further functionalized, offering additional sites for molecular elaboration and the construction of intricate chemical structures.

Role in Combinatorial Chemistry and High-Throughput Library Synthesis

The robust reactivity of this compound with amines makes it an ideal reagent for combinatorial chemistry and the high-throughput synthesis of compound libraries. enamine.netnih.gov Combinatorial chemistry enables the rapid generation of large collections of structurally related compounds, which can then be screened for desired biological activities or material properties. nih.govresearchgate.net

In this context, this compound can be systematically reacted with a diverse set of amine-containing building blocks in a parallel or mixture-based synthesis format. This approach allows for the creation of extensive sulfonamide libraries where the diversity is generated by varying the amine component. The resulting libraries of dinitronaphthalene-containing sulfonamides can be invaluable for identifying lead compounds in drug discovery programs and for discovering new materials with unique properties. enamine.net

Applications as Reactive Probes in Molecular Biology

The electrophilic nature of the sulfonyl chloride group in this compound allows it to function as a reactive probe for labeling biomolecules, particularly proteins. enamine.net This application is crucial for studying protein structure, function, and interactions within complex biological systems.

Selective Labeling of Amino Acid Residues (e.g., Serine, Threonine, Tyrosine, Lysine (B10760008), Cysteine, Histidine)

Sulfonyl chlorides are known to react with nucleophilic side chains of various amino acid residues. enamine.net While sulfonyl fluorides are more commonly cited for their selectivity towards a range of residues including serine, threonine, tyrosine, lysine, cysteine, and histidine, the reactivity profile of sulfonyl chlorides suggests potential for similar applications. enamine.net The reaction typically involves the nucleophilic attack of the amino acid side chain on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable covalent bond.

For instance, the primary amine of lysine and the thiol group of cysteine are potent nucleophiles that can react with sulfonyl chlorides. nih.gov The hydroxyl groups of serine, threonine, and tyrosine, as well as the imidazole (B134444) ring of histidine, can also be targeted under specific reaction conditions. The dinitronaphthalene portion of the molecule can serve as a reporter group, potentially possessing fluorescent or chromophoric properties that facilitate the detection and quantification of the labeled biomolecule. chemicalbook.com The specific reaction conditions, such as pH and solvent, can be optimized to enhance the selectivity of the labeling reaction for a particular amino acid residue.

Initiation of Polymerization Processes

In the realm of polymer chemistry, sulfonyl chlorides have been investigated as initiators for controlled radical polymerization techniques, which allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Transition Metal-Catalyzed Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful method for polymer synthesis that relies on the reversible activation and deactivation of a dormant species by a transition metal catalyst. sigmaaldrich.comnih.gov Alkyl halides are commonly used as initiators in ATRP. While not a conventional alkyl halide, sulfonyl chlorides can, in principle, initiate ATRP. The mechanism would involve the abstraction of the chlorine atom from the sulfonyl chloride by the transition metal catalyst in its lower oxidation state, generating a sulfonyl radical that can then initiate the polymerization of vinyl monomers. sigmaaldrich.comgoogle.com

The use of functional initiators in ATRP is a well-established strategy for introducing specific end-groups into polymer chains. nih.gov By employing this compound as an initiator, polymers with a dinitronaphthalene terminal group can be synthesized. This terminal functionality can be used for further post-polymerization modifications or to impart specific properties to the resulting polymer.

Development of Catalytic Materials

The functionalization of solid supports with reactive organic molecules is a common strategy for the development of heterogeneous catalysts. The sulfonyl chloride group of this compound can be utilized to covalently attach this molecule to the surface of materials such as silica (B1680970) or porous carbon. beilstein-journals.orgmdpi.com

Functionalization of Support Materials with Sulfonyl Chloride Groups

The functionalization of solid supports with sulfonyl chloride groups is a known strategy in solid-phase organic synthesis. This approach involves attaching sulfonyl chloride moieties to a polymer backbone, creating a reactive resin that can be used to immobilize substrates or as a supported reagent.

General Principles of Support Functionalization:

The process typically involves the chemical modification of a pre-formed polymer resin. Common support materials include polystyrene cross-linked with divinylbenzene. The functionalization can be achieved through various synthetic routes, such as:

Direct Sulfonation: Treatment of the polymer with a sulfonating agent like chlorosulfonic acid. The degree of sulfonation can be controlled by reaction time and temperature.

Polymerization of a Functionalized Monomer: Copolymerization of a monomer containing a sulfonyl chloride group (or a precursor) with a cross-linking agent.

Once prepared, these sulfonyl chloride resins serve as versatile tools. For instance, they can react with amines to form sulfonamides, effectively tethering the amine-containing molecule to the solid support for further reactions.

Research Findings on Related Sulfonyl Chlorides:

While no data exists for this compound, studies on other sulfonyl chlorides have demonstrated the utility of this approach. For example, the preparation of sulfonated styrene-divinylbenzene resins is well-documented. The characteristics of these resins, such as ion-exchange capacity and swelling behavior, are influenced by the degree of sulfonation.

Data on General Sulfonated Resins:

The following table illustrates typical characteristics of sulfonated resins prepared for general applications, not specifically using this compound.

| Resin Property | Description | Typical Values |

| Support Material | The insoluble polymer backbone. | Styrene-divinylbenzene copolymer |

| Functional Group | The reactive group attached to the support. | Sulfonic acid / Sulfonyl chloride |

| Ion-Exchange Capacity | A measure of the number of functional groups. | Varies with degree of sulfonation |

| Swelling | The volume increase in a suitable solvent. | Dependent on solvent and cross-linking |

This table represents generalized data for sulfonated resins and is not specific to functionalization with this compound due to a lack of available research data.

Future Research Directions and Unexplored Reactivity of 4,5 Dinitronaphthalene 2 Sulfonyl Chloride

Novel Synthetic Routes for Enhanced Yields and Selectivity

The traditional synthesis of sulfonyl chlorides often involves harsh reagents and can lead to undesired byproducts. Future research should focus on developing more efficient and selective methods for the synthesis of 4,5-Dinitronaphthalene-2-sulfonyl chloride.

One promising approach is the application of continuous flow chemistry. This technology offers precise control over reaction parameters, which can be leveraged to improve reaction yields and minimize the formation of impurities. A continuous system employing multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system, coupled with automated process control, could enable the safe and scalable production of aryl sulfonyl chlorides like the title compound mdpi.com.

Another avenue for exploration is the development of novel catalytic systems. For instance, a visible-light-mediated photocatalytic method using a heterogeneous potassium poly(heptazine imide) photocatalyst has been shown to produce sulfonyl chlorides from arenediazonium salts under mild conditions nih.gov. Adapting such a system for the synthesis of this compound could offer a more sustainable alternative to traditional methods.

Further research into the direct conversion of sulfonamides to sulfonyl chlorides also holds promise. The use of a pyrylium (B1242799) salt (Pyry-BF4) as an activating reagent has been demonstrated to be effective for this transformation under mild conditions, tolerating a wide range of functional groups researchgate.net.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control | Optimization of reactor design and automation for the specific synthesis |

| Heterogeneous Photocatalysis | Mild reaction conditions, use of renewable energy | Development of a suitable photocatalyst and optimization of reaction parameters |

| Sulfonamide Activation | High selectivity and functional group tolerance | Exploration of the substrate scope with dinitronaphthalene derivatives |

Expanding the Scope of Nucleophilic and Electrophilic Reactions

The reactivity of this compound is largely dictated by the electrophilic sulfur center of the sulfonyl chloride group and the electron-deficient naphthalene (B1677914) ring.

Future research should systematically investigate the reactions of this compound with a wide array of nucleophiles. While reactions with amines to form sulfonamides are common, the exploration of reactions with other nucleophiles such as thiols, alcohols, and organometallic reagents could lead to novel derivatives with interesting properties. The kinetics and mechanisms of these nucleophilic substitution reactions at the sulfonyl sulfur are of fundamental interest, with studies on related arenesulfonyl chlorides suggesting a concerted SN2-type mechanism mdpi.comnih.gov.

The electron-withdrawing nature of the two nitro groups and the sulfonyl chloride group makes the naphthalene ring highly susceptible to nucleophilic aromatic substitution (SNAr). Research into the displacement of the nitro groups or other substituents on the ring by various nucleophiles could provide access to a diverse range of functionalized naphthalenes psu.edunih.gov.

Conversely, while the naphthalene ring is deactivated towards electrophilic aromatic substitution, exploring reactions under forcing conditions or with highly reactive electrophiles could reveal new reaction pathways. The potential for electrophilic attack on the sulfonyl group itself, although less common, should not be entirely discounted and warrants further investigation researchgate.net.

Green Chemistry Approaches in Synthesis and Transformation

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of environmentally benign synthetic and derivatization methods.

One key area is the use of greener solvents and reaction media. Water has been successfully employed as a solvent for the synthesis of sulfonamides from sulfonyl chlorides and for the oxyhalogenation of thiols to sulfonyl chlorides sci-hub.sersc.org. Exploring aqueous reaction conditions for the synthesis and reactions of this compound could significantly reduce the environmental impact.

Catalyst-free and solvent-free reaction conditions are also highly desirable. Microwave-assisted synthesis has been shown to be an efficient and green method for the N-sulfonylation of amines without the need for a base or catalyst rsc.org. Investigating the applicability of this technique to this compound could lead to rapid and clean synthetic protocols.

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can improve efficiency and reduce waste. A one-pot conversion of thiols to sulfonamides has been demonstrated, which involves the in-situ generation of the sulfonyl chloride rsc.org.

| Green Chemistry Strategy | Potential Benefits | Research Direction |

| Aqueous Reaction Media | Reduced use of volatile organic compounds | Investigation of solubility and reactivity in water |

| Microwave-Assisted Synthesis | Faster reaction times, reduced energy consumption | Optimization of microwave parameters for specific reactions |

| One-Pot Reactions | Increased efficiency, reduced waste generation | Development of sequential reaction protocols |

Computational Design and Prediction of Novel Derivatives

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, which can guide experimental research. Future work should leverage these tools to design and evaluate novel derivatives of this compound.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, molecular orbitals, and reactivity of the parent compound and its derivatives. Such studies can provide insights into the reaction mechanisms of nucleophilic and electrophilic attacks and help to rationalize observed reactivity patterns mdpi.comnih.govresearchgate.net. For instance, computational studies on dinitronaphthalene isomers have provided valuable information on their electron affinities and structural properties researchgate.net.

Molecular docking simulations can be employed to predict the binding of novel derivatives to biological targets, which is particularly relevant for drug discovery applications. By designing and screening virtual libraries of compounds, researchers can prioritize the synthesis of derivatives with the highest potential for biological activity.

Exploration of Advanced Material Science Applications

The unique structure of this compound, with its rigid aromatic core and reactive sulfonyl chloride group, makes it a promising building block for advanced materials.

One potential application is in the development of novel polymers. The sulfonyl chloride group can be used to incorporate the dinitronaphthalene moiety into polymer backbones or as pendant groups through reactions with suitable monomers. Polymer-bound sulfonyl chlorides are already utilized in solid-phase synthesis, and creating a polymer with the inherent properties of the dinitronaphthalene unit could lead to materials with interesting optical or electronic properties sigmaaldrich.com.

The dinitronaphthalene core is also of interest in the field of energetic materials. Computational studies on nitronaphthalene derivatives have explored their potential as explosives researchgate.net. While this is a specialized area, the synthesis and characterization of derivatives of this compound could contribute to the understanding of structure-property relationships in this class of compounds.

Furthermore, derivatives of naphthalenesulfonic acids have been investigated as photostabilizers for polymers like poly(vinyl chloride) (PVC) mdpi.com. The introduction of the dinitro-functionality could enhance these properties, and research into the use of derivatives of this compound as polymer additives is warranted.

Mechanistic Studies of Under-Investigated Reaction Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling reactivity and designing new synthetic transformations.

Kinetic studies are essential for elucidating reaction mechanisms. Investigating the kinetics of nucleophilic substitution at the sulfonyl sulfur with a variety of nucleophiles can provide valuable data to support or refute proposed mechanisms, such as the concerted SN2 pathway mdpi.comnih.govresearchgate.netscilit.com.

Isotopic labeling studies can also provide mechanistic insights. For example, using isotopically labeled nucleophiles or substrates can help to track the movement of atoms during a reaction and distinguish between different mechanistic possibilities.

The study of reaction intermediates is another important area of research. Spectroscopic techniques, such as NMR and IR, can be used to detect and characterize transient species, providing direct evidence for proposed reaction pathways. The reaction of sulfonyl chlorides with cyclic imines, for instance, has been shown to proceed through various intermediates leading to a diversity of products researchgate.netresearchgate.net.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,5-Dinitronaphthalene-2-sulfonyl chloride, and how can purity be maximized?

- Methodology :

- Synthesis : Begin with naphthalene sulfonation using concentrated sulfuric acid at 150–180°C, followed by nitration with a HNO₃/H₂SO₄ mixture. Ensure precise temperature control to avoid over-nitration. Chlorination of the sulfonic acid intermediate can be achieved using PCl₅ or SOCl₂ under anhydrous conditions .

- Purification : Recrystallize from non-polar solvents (e.g., dichloromethane/hexane) to remove unreacted starting materials. Monitor purity via TLC (silica gel, ethyl acetate/hexane 1:4) and confirm with melting point analysis (mp ~80–85°C, similar to analogous sulfonyl chlorides) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to verify aromatic proton environments and sulfonyl chloride peaks (δ ~3.5–4.0 ppm for Cl-SO₂). IR spectroscopy confirms S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

- Elemental Analysis : Compare experimental C, H, N, S, and Cl percentages with theoretical values (e.g., C₁₀H₅ClN₂O₆S: C 34.26%, H 1.44%) to assess purity .

Q. What are the critical storage conditions to maintain compound stability?

- Methodology :

- Store under inert gas (argon) at –20°C in airtight, amber glass containers to prevent hydrolysis. Pre-dry storage vessels to avoid moisture ingress. Regularly test stability via FT-IR to detect sulfonic acid formation (broad O-H stretch ~3000 cm⁻¹) .

Advanced Research Questions

Q. How can competing side reactions during sulfonation/nitration steps be systematically minimized?

- Methodology :

- Kinetic Control : Use excess H₂SO₄ to favor sulfonation over nitration. Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate sulfonic acid formation.

- Selective Nitration : Introduce HNO₃ gradually at 0–5°C to direct nitration to the 4,5-positions, leveraging steric and electronic effects of the sulfonyl group .

Q. What computational methods are suitable for predicting reactivity and regioselectivity in derivatives of this compound?

- Methodology :

- DFT Calculations : Optimize molecular geometry using Gaussian09 with B3LYP/6-31G(d) basis sets. Calculate Fukui indices to predict electrophilic/nucleophilic attack sites. Compare with experimental results (e.g., regioselective amidation at the sulfonyl chloride group) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways to guide solvent selection for functionalization .

Q. How should researchers address contradictions in reported reaction yields for sulfonyl chloride intermediates?

- Methodology :

- Variable Analysis : Systematically test variables: (i) Purity of starting materials (via GC-MS), (ii) Reaction atmosphere (O₂ vs. N₂), (iii) Catalyst traces (e.g., Fe³⁺).

- Statistical Design : Apply a Plackett-Burman design to identify critical factors. For example, trace moisture may hydrolyze intermediates, reducing yields by >20% .

Q. What strategies enable efficient scale-up of multi-step syntheses involving this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.